molecular formula C21H22N4O B10917580 1-benzyl-N,6-dicyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N,6-dicyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917580
M. Wt: 346.4 g/mol
InChI Key: CUIJEAMCCUNUBR-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by reductive desulfurization and functional group modifications . The reaction conditions often involve the use of trifluoracetic acid as a catalyst and various solvents to facilitate the reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival . This inhibition can lead to reduced cancer cell growth and increased apoptosis.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

1-benzyl-N,6-dicyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N4O/c1-13-19-17(21(26)22-16-9-10-16)11-18(15-7-8-15)23-20(19)25(24-13)12-14-5-3-2-4-6-14/h2-6,11,15-16H,7-10,12H2,1H3,(H,22,26)

InChI Key

CUIJEAMCCUNUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4)CC5=CC=CC=C5

Origin of Product

United States

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